Cas no 566948-99-0 (N-{4-1-hydroxy-2-(methylamino)ethylphenyl}acetamide)

N-{4-1-hydroxy-2-(methylamino)ethylphenyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- Acetamide, N-[4-[1-hydroxy-2-(methylamino)ethyl]phenyl]-
- N-{4-1-hydroxy-2-(methylamino)ethylphenyl}acetamide
- EN300-1870006
- N-{4-[1-hydroxy-2-(methylamino)ethyl]phenyl}acetamide
- RHAXJDJUPWQXPB-UHFFFAOYSA-N
- SCHEMBL6318456
- DB-188699
- N-[4-[1-hydroxy-2-(methylamino)ethyl]phenyl]acetamide
- 566948-99-0
-
- Inchi: InChI=1S/C11H16N2O2/c1-8(14)13-10-5-3-9(4-6-10)11(15)7-12-2/h3-6,11-12,15H,7H2,1-2H3,(H,13,14)
- InChI Key: RHAXJDJUPWQXPB-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 208.121177757g/mol
- Monoisotopic Mass: 208.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.4Ų
- XLogP3: -1.1
N-{4-1-hydroxy-2-(methylamino)ethylphenyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1870006-0.05g |
N-{4-[1-hydroxy-2-(methylamino)ethyl]phenyl}acetamide |
566948-99-0 | 0.05g |
$864.0 | 2023-09-18 | ||
Enamine | EN300-1870006-10.0g |
N-{4-[1-hydroxy-2-(methylamino)ethyl]phenyl}acetamide |
566948-99-0 | 10g |
$4421.0 | 2023-06-01 | ||
Enamine | EN300-1870006-0.1g |
N-{4-[1-hydroxy-2-(methylamino)ethyl]phenyl}acetamide |
566948-99-0 | 0.1g |
$904.0 | 2023-09-18 | ||
Enamine | EN300-1870006-0.5g |
N-{4-[1-hydroxy-2-(methylamino)ethyl]phenyl}acetamide |
566948-99-0 | 0.5g |
$987.0 | 2023-09-18 | ||
Enamine | EN300-1870006-2.5g |
N-{4-[1-hydroxy-2-(methylamino)ethyl]phenyl}acetamide |
566948-99-0 | 2.5g |
$2014.0 | 2023-09-18 | ||
Enamine | EN300-1870006-1g |
N-{4-[1-hydroxy-2-(methylamino)ethyl]phenyl}acetamide |
566948-99-0 | 1g |
$1029.0 | 2023-09-18 | ||
Enamine | EN300-1870006-5g |
N-{4-[1-hydroxy-2-(methylamino)ethyl]phenyl}acetamide |
566948-99-0 | 5g |
$2981.0 | 2023-09-18 | ||
Enamine | EN300-1870006-0.25g |
N-{4-[1-hydroxy-2-(methylamino)ethyl]phenyl}acetamide |
566948-99-0 | 0.25g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1870006-1.0g |
N-{4-[1-hydroxy-2-(methylamino)ethyl]phenyl}acetamide |
566948-99-0 | 1g |
$1029.0 | 2023-06-01 | ||
Enamine | EN300-1870006-5.0g |
N-{4-[1-hydroxy-2-(methylamino)ethyl]phenyl}acetamide |
566948-99-0 | 5g |
$2981.0 | 2023-06-01 |
N-{4-1-hydroxy-2-(methylamino)ethylphenyl}acetamide Related Literature
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
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Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
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Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
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Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
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N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
Additional information on N-{4-1-hydroxy-2-(methylamino)ethylphenyl}acetamide
N-{4-1-hydroxy-2-(methylamino)ethylphenyl}acetamide (CAS No. 566948-99-0): A Comprehensive Overview
N-{4-1-hydroxy-2-(methylamino)ethylphenyl}acetamide (CAS No. 566948-99-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This compound, also known as N-(4-(1-hydroxy-2-(methylamino)ethyl)phenyl)acetamide, is a member of the acetamide class and features a unique structural arrangement that includes a hydroxy and methylamino functional group attached to a phenyl ring. The combination of these functional groups imparts distinct chemical and biological properties, making it an intriguing subject for research.
The chemical structure of N-{4-1-hydroxy-2-(methylamino)ethylphenyl}acetamide consists of an acetamide moiety linked to a substituted phenyl ring. The presence of the hydroxy and methylamino groups introduces polarity and hydrogen bonding capabilities, which can influence the compound's solubility, stability, and interactions with biological targets. These properties are crucial for understanding its potential as a therapeutic agent.
Recent studies have explored the pharmacological properties of N-{4-1-hydroxy-2-(methylamino)ethylphenyl}acetamide. One notable area of research is its potential as an antidepressant. Preclinical studies have shown that this compound exhibits antidepressant-like effects in animal models, suggesting its ability to modulate neurotransmitter systems such as serotonin and norepinephrine. The mechanism of action is thought to involve the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters. By inhibiting MAO, N-{4-1-hydroxy-2-(methylamino)ethylphenyl}acetamide may help maintain higher levels of these neurotransmitters in the brain, thereby alleviating depressive symptoms.
In addition to its antidepressant potential, N-{4-1-hydroxy-2-(methylamino)ethylphenyl}acetamide has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that N-{4-1-hydroxy-2-(methylamino)ethylphenyl}acetamide may have therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The safety profile of N-{4-1-hydroxy-2-(methylamino)ethylphenyl}acetamide is another important aspect of its evaluation. Preclinical toxicity studies have shown that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
From a synthetic chemistry perspective, N-{4-1-hydroxy-2-(methylamino)ethylphenyl}acetamide can be synthesized through various routes, including multistep reactions involving nucleophilic substitution and amide formation. One common synthetic pathway involves the reaction of 4-chloroacetophenone with 2-aminoethanol to form the intermediate alcohol, followed by reductive amination with formaldehyde to introduce the methylamino group. The final step involves acetylation to form the acetamide moiety.
The analytical methods used to characterize N-{4-1-hydroxy-2-(methylamino)ethylphenyl}acetamide include nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These techniques provide detailed information about the compound's structure, purity, and stability, which are essential for ensuring its quality and consistency in pharmaceutical applications.
In conclusion, N-{4-1-hydroxy-2-(methylamino)ethylphenyl}acetamide (CAS No. 566948-99-0) is a promising compound with potential applications in treating depression and inflammatory diseases. Its unique chemical structure and pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to elucidate its mechanisms of action and safety profile, this compound may pave the way for new therapeutic options in the future.
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